molecular formula C7H8ClN3O2 B11901704 Methyl 3,5-diamino-6-chloropicolinate

Methyl 3,5-diamino-6-chloropicolinate

Cat. No.: B11901704
M. Wt: 201.61 g/mol
InChI Key: KLZDVVGZLIISLV-UHFFFAOYSA-N
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Description

Methyl 3,5-diamino-6-chloropicolinate is a chemical compound with the molecular formula C7H8ClN3O2 It is known for its unique structure, which includes a chlorinated pyridine ring substituted with amino groups and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-diamino-6-chloropicolinate typically involves the chlorination of picolinic acid derivatives followed by amination and esterification reactions. One common method includes the following steps:

    Chlorination: Picolinic acid is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.

    Amination: The chlorinated intermediate is then subjected to amination using ammonia or an amine source to introduce amino groups at the 3 and 5 positions.

    Esterification: Finally, the compound is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-diamino-6-chloropicolinate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or nitric acid are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles like sodium hydroxide or alcohols in the presence of a base are typical.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

Methyl 3,5-diamino-6-chloropicolinate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3,5-diamino-6-chloropicolinate exerts its effects depends on its interaction with molecular targets. It can act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
  • Methyl 3,5-diamino-6-chloropyridine-2-carboxylate

Uniqueness

Methyl 3,5-diamino-6-chloropicolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C7H8ClN3O2

Molecular Weight

201.61 g/mol

IUPAC Name

methyl 3,5-diamino-6-chloropyridine-2-carboxylate

InChI

InChI=1S/C7H8ClN3O2/c1-13-7(12)5-3(9)2-4(10)6(8)11-5/h2H,9-10H2,1H3

InChI Key

KLZDVVGZLIISLV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(C=C1N)N)Cl

Origin of Product

United States

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